molecular formula C19H13ClN2O B2517595 1-Benzyl-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338954-86-2

1-Benzyl-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B2517595
CAS RN: 338954-86-2
M. Wt: 320.78
InChI Key: BGHVGOFOGRRTEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions that can be catalyzed by various substances. For instance, a new pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Similarly, pyrido[1,2-a]benzimidazole derivatives were produced through a novel one-pot, four-component reaction involving pyridine, chloroacetonitrile, malononitrile, and aromatic aldehyde . These methods suggest that the synthesis of 1-Benzyl-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile could potentially be achieved through a similar multi-component reaction process.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as NMR, FT-IR, and single-crystal X-ray diffraction . Computational studies using density functional theory (DFT) have also been performed to predict spectral and geometrical data, showing high correlation with experimental data . These techniques could be applied to determine the molecular structure of this compound.

Chemical Reactions Analysis

The related compounds have been involved in various chemical reactions. For example, chromones reacted with nonstabilized azomethine ylides to produce 1-benzopyrano[2,3-c]pyrrolidines through a 1,3-dipolar cycloaddition . This indicates that the compound may also participate in similar cycloaddition reactions, given the presence of reactive sites such as the nitrile group and the potential for electron-withdrawing substituents.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds have been studied. The corrosion inhibition of a pyrrole derivative on steel surfaces suggests potential applications in material protection . The electrochemical and spectroscopic properties of these compounds can provide insights into their reactivity and stability, which could be relevant for the compound .

Scientific Research Applications

Inotropic Activity and Structural Analysis

1-Benzyl-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is involved in the synthesis of compounds with potential inotropic activities, similar to milrinone. This is highlighted in the study of analogues of milrinone, where compounds showed positive inotropic activity. This relates to the interaction with cAMP-specific phosphodiesterase (PDE III), which is a target for cardiotonic agents (Fossa, Boggia, Lo Presti, Mosti, Dorigo, & Floreani, 1997).

Synthesis of Pyridine and Fused Pyridine Derivatives

This chemical plays a role in the synthesis of various pyridine and fused pyridine derivatives. For instance, its reaction with arylidene malononitrile results in isoquinoline derivatives. Different substitutions lead to a range of compounds, indicating its versatility in synthesizing diverse molecular structures (Al-Issa, 2012).

Structural and Optical Characteristics in Electronics

The compound also contributes to the study of structural and optical characteristics of pyridine derivatives. Its derivatives have been analyzed for their molecular structures, thermal properties, and diode characteristics. This application is significant in the field of electronic materials and devices (Zedan, El-Taweel, & El-Menyawy, 2020).

Synthesis of Novel Compounds for Potential Applications

A study describes the synthesis of novel compounds using this compound. The synthesis process involves reactions with various phenyl ethanones and ethyl cyanoacetate. The structural elucidation of these new compounds provides insights into potential applications in various fields (Khalifa, Al-Omar, & Ali, 2017).

properties

IUPAC Name

1-benzyl-5-(3-chlorophenyl)-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O/c20-18-8-4-7-15(10-18)17-9-16(11-21)19(23)22(13-17)12-14-5-2-1-3-6-14/h1-10,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHVGOFOGRRTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=C(C2=O)C#N)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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